5-(1,3-benzoxazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and aldehyde in the presence of a base like K₂CO₃ and an oxidant such as tert-butyl hydroperoxide (TBHP) under blue LED light can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 5-[(2-HYDROXYMETHYL)-4H-FURO[3,2-B]INDOL-4-YL]METHYL-FURAN-2-YL-METHANOL
Uniqueness
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a benzoxazole moiety with an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its wide range of applications and potential for further research and development .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-25-17-8-4-2-6-13(17)12-21-20(24)16-10-14(27-23-16)11-19-22-15-7-3-5-9-18(15)26-19/h2-9,14H,10-12H2,1H3,(H,21,24) |
InChI Key |
BCAKTMCRJXOKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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